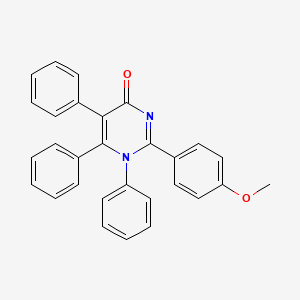

2-(4-Methoxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one

Description

Properties

CAS No. |

88317-20-8 |

|---|---|

Molecular Formula |

C29H22N2O2 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1,5,6-triphenylpyrimidin-4-one |

InChI |

InChI=1S/C29H22N2O2/c1-33-25-19-17-23(18-20-25)28-30-29(32)26(21-11-5-2-6-12-21)27(22-13-7-3-8-14-22)31(28)24-15-9-4-10-16-24/h2-20H,1H3 |

InChI Key |

SDHMVCUJYHUATR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=O)C(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with benzil and urea under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form a hydroxyl group.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(4-Hydroxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one.

Reduction: Formation of 2-(4-Methoxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-ol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

Table 1: Key Structural Features and Electronic Effects of Pyrimidinone Derivatives

Key Observations:

- Electron-Donating vs.

- Ring Systems: Derivatives with fused heterocycles (e.g., thieno[3,2-d]pyrimidinone in ) exhibit altered π-π stacking and bioavailability compared to simple pyrimidinones .

- Conformational Effects: The dihedral angle between the pyrimidinone core and substituent rings (e.g., 86.6° in ) influences molecular packing and crystallinity, which can affect melting points and solubility .

Physical and Spectroscopic Properties

Table 2: Comparative Physical Properties

Key Observations:

- Thione derivatives () exhibit distinct IR absorptions (C=S stretch at ~1535 cm⁻¹) absent in the target compound .

Biological Activity

2-(4-Methoxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one is a synthetic compound belonging to the pyrimidine family, characterized by its complex structure featuring multiple phenyl groups and a methoxy substituent. This unique arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula: C29H22N2O2

- Molecular Weight: 430.5 g/mol

- IUPAC Name: 2-(4-methoxyphenyl)-1,5,6-triphenylpyrimidin-4-one

- Canonical SMILES: COC1=CC=C(C=C1)N2C(=C(C(=O)N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

The presence of the methoxy group enhances the compound's solubility and may influence its interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit specific enzymes involved in various biochemical pathways relevant to disease processes. For instance:

- Cyclooxygenase (COX) Inhibition: The compound has demonstrated potential in inhibiting COX enzymes, which are critical in inflammatory processes.

- Kinase Inhibition: Studies suggest its ability to inhibit certain kinases, which are pivotal in cancer cell proliferation and survival.

Anticancer Activity

The compound's structural similarity to known anticancer agents allows it to interact with molecular targets associated with cancer cell growth. Preclinical studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer therapeutic.

Antimicrobial Properties

In addition to its anticancer effects, this compound has exhibited antimicrobial activity against several bacterial strains. The following table summarizes its effectiveness against selected pathogens:

| Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Pseudomonas aeruginosa | 12 |

The mechanism by which this compound exerts its biological effects involves:

- Receptor Binding: The compound may act as an antagonist or agonist at various receptors due to its structural features.

- Molecular Docking Studies: Computational studies indicate potential binding sites on target proteins that could elucidate its mechanism of action further.

Case Studies

Several case studies have explored the biological activities of similar compounds within the pyrimidine class. For example:

- A study on related triphenylpyrimidines highlighted their potential as dual inhibitors of COX and lipoxygenase enzymes, suggesting a broader application in treating inflammatory diseases .

- Another investigation into structurally similar compounds demonstrated their efficacy against multidrug-resistant bacterial strains, indicating a promising avenue for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.